molecular formula C10H9NO B1664109 3-Acetylindole CAS No. 703-80-0

3-Acetylindole

Cat. No. B1664109
CAS RN: 703-80-0
M. Wt: 159.18 g/mol
InChI Key: VUIMBZIZZFSQEE-UHFFFAOYSA-N
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Description

3-Acetylindole is a substituted indole and a reactant in the first step of multiple biological synthesis applications . Indoles, especially 3-acetylindole derivatives, possess a wide variety of biological activities .


Synthesis Analysis

A series of novel 3-acetylindole derivatives were synthesized by reacting 3-acetylindole and benzaldehyde . The synthesized 3-acetylindole derivatives were characterized physico-chemically and by spectral (IR and 1H-NMR) analysis .


Molecular Structure Analysis

The molecular formula of 3-Acetylindole is C10H9NO . The molecular weight is 159.18 . The structure of 3-acetylindole was confirmed by spectroscopic determination and further studied using density functional theory (DFT) calculations .


Chemical Reactions Analysis

3-Acetylindole derivatives were synthesized by a three-step process by reacting 3-acetylindole and aromatic aldehydes in the first step .


Physical And Chemical Properties Analysis

3-Acetylindole has a melting point of 188-192 °C . It has a molecular weight of 159.18 . It is stored at room temperature and protected from light .

Scientific Research Applications

Synthesis and Biological Activities

3-Acetylindoles are important due to their wide range of biological activities. They are used in the treatment of various disorders such as gastrointestinal, cardiovascular, and CNS disorders. Additionally, some derivatives have been useful as anti-HIV agents and HIV-1 integrase inhibitors. Their synthesis and chemical properties have been extensively studied, highlighting their practical value in medicinal chemistry (Metwally et al., 2009).

Structure and Reactivity

The structure, electronic properties, and vibrational modes of 3-acetylindole (3AI) have been investigated, providing insights into their reactivity and potential for drug development. Such studies contribute to understanding the molecular basis of their biological activities (Arjunan et al., 2020).

Chemical Functionalization

3-Acetylindoles undergo various chemical reactions leading to functionalized compounds. For instance, the oxidative coupling of N-acetylindoles with arenes, influenced by different oxidants, results in selective arylation at different positions of the indole nucleus. Such regioselective modifications are crucial for the development of new compounds with varied biological activities (Potavathri et al., 2008).

Anti-Inflammatory and Anti-Microbial Activities

Several studies have synthesized and evaluated 3-acetylindole derivatives for their anti-inflammatory and anti-microbial properties. These activities are assessed through various biochemical assays, indicating the therapeutic potential of these compounds in treating inflammation and infections (Verma & Wakode, 2013), (Kumar & Parle, 2020).

Applications in High-Throughput Screening

3-Acetylindole has been evaluated as a probe in high-throughput screening for drug binding to human serum albumin. Its stability and binding characteristics make it a suitable alternative to traditional probes like L-tryptophan, facilitating the rapid screening of drug-protein interactions (Conrad et al., 2009).

Safety And Hazards

3-Acetylindole should be handled with care. It should be kept in a dark place and sealed in dry conditions . It is not recommended for food, drug, pesticide, or biocidal product use .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Recent advances in the application of indoles in multicomponent reactions have been reported .

properties

IUPAC Name

1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIMBZIZZFSQEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220570
Record name 3-Acetylindole
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

3-Acetylindole

CAS RN

703-80-0
Record name 3-Acetylindole
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Record name 3-Acetylindole
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Record name 3-Acetylindole
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Record name 3-Acetylindole
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Record name Indol-3-yl methyl ketone
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Record name 3-ACETYLINDOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
970
Citations
SK Banjare, T Nanda, PC Ravikumar - Organic letters, 2019 - ACS Publications
Herein, we disclosed the first report on the selective C(4)–H functionalization of 3-acetylindole derivatives using first-row transition metal cobalt where an acetyl group is acting as a …
Number of citations: 56 pubs.acs.org
L Verma, S Wakode - The Pharma Innovation, 2013 - search.proquest.com
… A series of 3-Acetylindole derivatives were synthesised by a three step process by reacting 3-acetylindole and aromatic aldehydes in the first step. The purity and structure confirmation …
Number of citations: 6 search.proquest.com
AO Abdelhamid, SM Gomha… - Journal of Heterocyclic …, 2017 - Wiley Online Library
… Other compounds derived from 3-acetylindole are used in the treatment of gastrointestinal disorder 9, are useful as antiproliferative 10, 11 and potential antiviral agents 12, are used in …
Number of citations: 15 onlinelibrary.wiley.com
APN Kumar - The Journal of Pharmaceutical Innovation, 2020 - thepharmajournal.com
… of novel 3-acetylindole derivatives were synthesized by reacting 3acetylindole and benzaldehyde. … In the present study 3-acetylindole derivatives were synthesized, characterized and …
Number of citations: 1 www.thepharmajournal.com
T HINO, Y TORISAWA, M NAKAGAWA - … and Pharmaceutical Bulletin, 1982 - jstage.jst.go.jp
… “ In this paper we describe the acetylation of 3—acetylindole and ethyl 3-indolecarboxylate to … 3-Acetylindole (9) was found to be inert to mild acetylation conditions such as acetic anhy…
Number of citations: 18 www.jstage.jst.go.jp
HT Flakus, B Hachuła, A Pyzik - Chemical Physics, 2011 - Elsevier
This paper presents the investigation results of the polarized IR spectra of indole-3-carboxaldehyde and 3-acetylindole crystals. Analysis of the results concerned the linear dichroic, H/D …
Number of citations: 10 www.sciencedirect.com
T Siatra-Papastaikoudi, A Tsotinis… - European journal of …, 1995 - Elsevier
… Alkylaminoalkyl thiosemicarbazones of 3-acetylindole 4a-f The 3-acetylindole derivatives … added to an ethanolic solution (20 ml) of 3-acetylindole (0.03 mol) at ambient temperature. The …
Number of citations: 38 www.sciencedirect.com
B Hachuła, A Pyzik, M Nowak, J Kusz - … Crystallographica Section C …, 2008 - scripts.iucr.org
… Judging from the bond distances, the N—H⋯O hydrogen bond between two 3-acetylindole molecules appears to be slightly stronger [N1—H1⋯O1 = 2.788 (2) Å] than that involving two …
Number of citations: 8 scripts.iucr.org
NKA Parle - Pharma Innov, 2020 - thepharmajournal.com
… In the present study a series of novel 3-acetylindole derivatives were synthesized by reacting 3acetylindole and benzaldehyde. The synthesized 3-acetylindole derivatives were …
Number of citations: 2 www.thepharmajournal.com
BS Andonovski - Croatica Chemica Acta, 1999 - hrcak.srce.hr
… Indole–2-carboxylic acid (I–2CA), 3-methylindole (3-MI), 3-acetylindole (3-AI, obtained under the name 3-indolyl-methyl-ketone) and D-tryptophan (D-Trp) were MERCK products and …
Number of citations: 16 hrcak.srce.hr

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